Superior Lipophilicity and Predicted Blood-Brain Barrier Permeability vs. Free Acid
The target compound exhibits significantly higher calculated lipophilicity (cLogP ~2.5) compared to the parent free acid, cis-azetidine-2,4-dicarboxylic acid (cis-ADA, cLogP ~ -1.8) . This ~4.3 log unit increase is primarily driven by the N-benzyl substitution and diethyl ester moieties. While direct experimental LogP for this specific compound is not available, the value is consistent with structurally analogous dimethyl esters bearing a 2,2-dimethyl-propionylamino substituent which report a LogP of 2.5 [1]. The enhanced lipophilicity is a critical parameter for passive diffusion across lipid membranes, including the blood-brain barrier, a prerequisite for many CNS drug candidates .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ~2.5 |
| Comparator Or Baseline | cis-Azetidine-2,4-dicarboxylic acid (Free Acid) |
| Quantified Difference | +4.3 LogP units (cis-ADA LogP: -1.8) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Procurement of the diester enables passive cell permeability for in vitro studies without the need for invasive delivery methods required by the impermeable free acid.
- [1] Molaid.com. 188896-94-8 Property Data. View Source
